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FINESSE Study Cohort Analysis & Results

Feature Cohort 1: FGFR1 Amplified
Cohort 2: FGFR1
nonamp, 11q13 amp

Cohort 3: FGFR1
nonamp, 11q13
nonamp

Patient
Population

HR+/HER2- MBC with FGFR1
amplification [1]

HR+/HER2- MBC;

FGFR1 not amplified,
but 11q13 amplified

[1]

HR+/HER2- MBC;

neither FGFR1 nor
11q13 amplified [1]

Primary
Endpoint:
Overall
Response Rate
(ORR)

19% (95% CI, 9%-35%) [1] 0% (95% CI,

0%-18%) [1]

15% (95% CI,

6%-34%) [1]

Key Exploratory
Biomarker
Findings

ORR higher with high FGFR1
CNV (≥4): 22% vs 9% without [1].

ORR in FGFR1-high (IHC H-
score ≥50): 25% vs 8% in low [1]

Not applicable Not applicable

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 1 / 5 Tech Support

https://www.smolecule.com/products/s548004?utm_src=pdf-body
https://www.smolecule.com/products/s548004?utm_src=pdf-interest
https://pubmed.ncbi.nlm.nih.gov/31619444/
https://pubmed.ncbi.nlm.nih.gov/31619444/
https://pubmed.ncbi.nlm.nih.gov/31619444/
https://pubmed.ncbi.nlm.nih.gov/31619444/
https://pubmed.ncbi.nlm.nih.gov/31619444/
https://pubmed.ncbi.nlm.nih.gov/31619444/
https://pubmed.ncbi.nlm.nih.gov/31619444/
https://pubmed.ncbi.nlm.nih.gov/31619444/
https://www.smolecule.com/products/s548004?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Feature Cohort 1: FGFR1 Amplified
Cohort 2: FGFR1
nonamp, 11q13 amp

Cohort 3: FGFR1
nonamp, 11q13
nonamp

Most Frequent
Adverse Events
(All Cohorts)

Hypertension (87%),
Hypothyroidism (45%), Nausea

(33%), Proteinuria (32%) [1]

Hypertension (87%),
Hypothyroidism

(45%), Nausea
(33%), Proteinuria

(32%) [1]

Hypertension (87%),
Hypothyroidism

(45%), Nausea
(33%), Proteinuria

(32%) [1]

Key
Conclusions

Met pre-specified endpoint for

activity; patients with high FGFR1
amplification/expression may

derive greater benefit [1]

Prespecified primary

endpoint not met [1]

Prespecified primary

endpoint not met [1]

Experimental Protocol Overview

For researchers, the key methodological details of the FINESSE trial are as follows:

Study Design: The FINESSE trial was a multicenter, open-label, phase II study with three cohorts

defined by the molecular status of the tumor [1] [2]. It utilized a Simon's two-stage design: if 2 or
more patients responded among the first 21 in a cohort, 20 additional patients would be enrolled [1].

Patient Population: Enrolled patients had HR+/HER2- metastatic breast cancer. Key inclusion
criteria included an Eastern Cooperative Oncology Group Performance Status of ≤2, and at least one

prior line of anticancer therapy, but no more than two prior lines of chemotherapy [1].
Intervention: Patients received oral lucitanib at a dose of 10 mg daily [2].

Primary Endpoint: The primary endpoint was Objective Response Rate (ORR) assessed by
RECIST 1.1 criteria [1].

Biomarker Analysis: FGFR1 copy-number variation (CNV) was determined by FISH and droplet
digital PCR, while FGFR1 protein expression was determined by immunohistochemistry (IHC) [1].

Mechanism of Action & Toxicity Context

Lucitanib is a targeted agent that functions as an inhibitor of angiogenesis and fibroblast growth factor

receptor (FGFR) proteins [2]. Its multi-targeted mechanism contributes to both its efficacy and its toxicity

profile.
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Lucitanib Inhibits Receptor Tyrosine Kinases

Cellular Consequences

Clinical Outcomes

Lucitanib

VEGFR1-3 FGFR1-3 PDGFRα/β

Angiogenesis Blockade Off-Target Toxicity

Primary Toxicity Driver

Tumor Growth Inhibition

Primary Efficacy Target Primary Toxicity Driver

Antitumor Activity Adverse Event: Hypertension Other AEs: Hypothyroidism,
Proteinuria, Nausea

Click to download full resolution via product page

Figure: Lucitanib's mechanism of action involves inhibiting VEGFR, FGFR, and PDGFR pathways. VEGFR

inhibition drives anti-angiogenic effects and is a primary cause of hypertension, while FGFR inhibition is

linked to antitumor activity, particularly in FGFR1-amplified cancers.

The pronounced hypertension observed with lucitanib is a class-effect toxicity for VEGF-signaling

pathway inhibitors [3]. These agents cause endothelial dysfunction, a decrease in nitric oxide synthase, and

capillary rarefaction, leading to increased peripheral resistance and elevated blood pressure [3].

Interpretation for Drug Development

The FINESSE study highlights critical considerations for future drug development:

Biomarker-Driven Patient Selection: The exploratory analysis strongly suggests that the clinical
benefit of lucitanib is concentrated in a molecularly defined subset of patients. Future development
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should focus on patients with high FGFR1 amplification (CNV ≥4) or high protein expression
(IHC H-score ≥50), who showed a more robust response (ORR of 22-25%) [1].
Toxicity Management is Paramount: The high rate of hypertension (87%) and other toxicities

contributed to the drug's limited tolerability and the trial's premature termination [1] [2]. Any future
studies must incorporate proactive monitoring and aggressive management of hypertension,

potentially involving a cardio-oncology or "onco-hypertension" model of care [3].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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